Methoxymagnesium methyl carbonate

描述

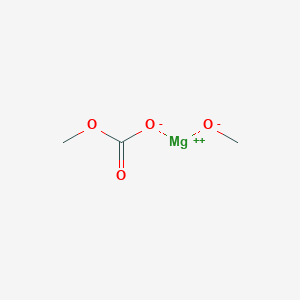

Structure

2D Structure

属性

IUPAC Name |

magnesium;methanolate;methyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3.CH3O.Mg/c1-5-2(3)4;1-2;/h1H3,(H,3,4);1H3;/q;-1;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVKCUSCADAAMP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[O-].COC(=O)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6MgO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4861-79-4 | |

| Record name | Methoxy(monomethyl carbonato-κO′)magnesium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4861-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis and Preparative Methodologies of Methoxymagnesium Methyl Carbonate

Established Laboratory-Scale Synthesis Protocols

The most well-documented methods for producing methoxymagnesium methyl carbonate are based on laboratory-scale protocols that have been refined over time for consistency and yield.

Reaction of Magnesium Methoxide (B1231860) with Carbon Dioxide

The foundational method for synthesizing this compound involves the direct carbonation of magnesium methoxide. chemicalbook.comchemicalbook.com This process is typically conducted in two main stages:

Formation of Magnesium Methoxide: The process begins with the preparation of magnesium methoxide. In a typical laboratory setup, clean magnesium metal (ribbon or turnings) is reacted with anhydrous methanol (B129727). chemicalbook.comorgsyn.org This reaction produces magnesium methoxide and hydrogen gas. The reaction is often initiated with gentle heating or a catalyst like iodine, and cooling may be required to control the rate of hydrogen evolution. chemicalbook.comorgsyn.org

Carbonation: Once the magnesium methoxide is formed, it is suspended in a suitable solvent, and anhydrous carbon dioxide is bubbled through the vigorously stirred mixture. chemicalbook.comorgsyn.org The CO2 reacts with the magnesium methoxide in an exothermic process to form the desired this compound. chemicalbook.com The reaction is continued until the absorption of CO2 ceases, indicating the saturation of the solution. chemicalbook.comorgsyn.org

A detailed protocol, adapted from established organic synthesis procedures, outlines the specific steps and reagents for this transformation. chemicalbook.comorgsyn.org

Table 1: Representative Laboratory Synthesis Protocol

| Step | Reagent/Parameter | Typical Quantity/Condition | Purpose |

|---|---|---|---|

| 1 | Magnesium Ribbon | 40.0 g (1.65 mol) | Magnesium source. chemicalbook.com |

| 2 | Anhydrous Methanol | 600 mL | Reactant to form magnesium methoxide. chemicalbook.com |

| 3 | Distillation | Reduced pressure | Removal of excess methanol to form a pasty suspension of magnesium methoxide. chemicalbook.comorgsyn.org |

| 4 | Anhydrous N,N-Dimethylformamide (DMF) | 700 mL | Solvent for the carbonation step. chemicalbook.comorgsyn.org |

| 5 | Anhydrous Carbon Dioxide | Continuous stream | Reactant for carbonation. chemicalbook.comorgsyn.org |

| 6 | Reaction Temperature | 25-30°C (with cooling) | Control of the exothermic carbonation reaction. |

Influence of Solvent Systems (e.g., N,N-Dimethylformamide, Methanol) on Synthesis Efficiency

The choice of solvent is critical to the success and efficiency of the synthesis. While the initial reaction to form magnesium methoxide occurs in methanol, N,N-dimethylformamide (DMF) is the preferred solvent for the carbonation step and for the stability of the final product. chemicalbook.comgoogle.com

N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent that excels at dissolving the magnesium methoxide suspension and stabilizing the resulting this compound complex. nih.gov Its high boiling point (153°C) allows for the thermal removal of residual methanol without significant loss of the solvent itself. chemicalbook.comorgsyn.org The use of DMF yields a stable, clear, and highly concentrated solution (typically around 2.0 M), which can be stored for extended periods without losing its reactivity. sigmaaldrich.comorgsyn.org The stabilizing effect is attributed to the coordination of DMF molecules with the magnesium center.

Methanol: While essential for creating the magnesium methoxide precursor, using methanol as the sole solvent for carbonation presents challenges. Solutions of carbonated magnesium methoxide in methanol are generally less stable and cannot be prepared at the high concentrations achievable in DMF. google.com The presence of methanol also raises the risk of side reactions, and its lower boiling point complicates the removal of water or other impurities without affecting the product.

Table 2: Comparison of Solvent Systems

| Feature | N,N-Dimethylformamide (DMF) | Methanol |

|---|---|---|

| Product Concentration | High (e.g., 2.0 M) | Low to moderate google.com |

| Product Stability | High; allows for long-term storage orgsyn.org | Limited; solutions can gel over time google.com |

| Role | Stabilizes the carbonate complex; acts as a solvent nih.gov | Reactant for precursor formation; less ideal as final solvent chemicalbook.com |

| Purification | Allows for easy removal of residual methanol via distillation chemicalbook.com | Risks side reactions; difficult to purify by heating |

Control of Reaction Parameters for Purity Optimization in Research Batches

To obtain high-purity this compound, strict control over several reaction parameters is necessary, particularly in research-focused batches where product quality is paramount.

Anhydrous Conditions: The exclusion of water is critical throughout the process. Anhydrous methanol, DMF, and carbon dioxide must be used, and the reaction apparatus should be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen). chemicalbook.comorgsyn.org Moisture can react with the magnesium intermediates to form undesired magnesium hydroxide (B78521) or magnesium carbonate byproducts.

Temperature Control: The carbonation of magnesium methoxide is significantly exothermic. chemicalbook.com Maintaining the reaction temperature, typically between 25-30°C through external cooling, is important to prevent side reactions and potential degradation of the product.

CO₂ Flow Rate: The rate of carbon dioxide addition must be carefully managed. An optimal flow rate (e.g., 0.5–1.0 L/min) ensures efficient absorption without causing the precipitation of insoluble magnesium carbonate, which can occur if the CO2 is introduced too rapidly.

Post-Synthesis Purification Techniques, including Filtration

After the carbonation reaction is complete, purification steps are employed to remove residual reactants and byproducts.

The primary purification technique involves heating the solution. The mixture is heated under a slow stream of carbon dioxide until the distillation temperature reaches approximately 140°C. chemicalbook.comorgsyn.org This step effectively removes any remaining methanol from the reaction mixture. chemicalbook.com The final product is a clear, highly concentrated solution of this compound in DMF. chemicalbook.com

Filtration is another key purification step. It is used to remove any insoluble byproducts, such as magnesium carbonate, that may have formed during the synthesis. This ensures a clear, homogeneous solution of the final reagent.

Advanced and Emerging Synthetic Approaches

Research into alternative synthesis methods aims to improve efficiency, reduce energy consumption, and enhance the sustainability of this compound production.

Photocatalytic Methods for this compound Formation

An emerging area of interest is the use of photocatalysis to drive the synthesis. One innovative approach involves a UV-assisted synthesis conducted at a lower temperature of 25°C. This method has been reported to reduce energy consumption by up to 30% compared to traditional thermal methods. However, like the established protocols, this advanced technique still necessitates strictly anhydrous conditions to be successful. This area represents a frontier in the synthesis of this reagent, with potential for more environmentally benign production pathways.

Fundamental Reaction Mechanisms of Methoxymagnesium Methyl Carbonate

Mechanistic Pathways of Carboxylation Reactions

Nucleophilic Attack Dynamics at the Carbonate Carbonyl Center

The core mechanistic event in carboxylation reactions mediated by methoxymagnesium methyl carbonate is the nucleophilic attack of a substrate at the electrophilic carbonyl carbon of the carbonate moiety. The substrate, typically a compound with an acidic proton such as a ketone or a nitroalkane, is first deprotonated to form a nucleophilic carbanion (e.g., an enolate).

The magnesium atom in MMC plays a crucial dual role. Firstly, as a Lewis acid, it coordinates with the carbonyl oxygen of the substrate, increasing the acidity of the α-protons and facilitating enolate formation. Secondly, it activates the carbonate's carbonyl group, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. The magnesium ion bridges the methoxy (B1213986) group and the methyl carbonate group, creating a structured reagent. The ensuing nucleophilic addition of the substrate's carbanion to the carbonate's carbonyl carbon proceeds through a well-defined transition state, leading to a tetrahedral intermediate.

Formation and Reactivity of β-Keto Acid Derivatives from Nucleophilic Addition

Following the nucleophilic attack, a tetrahedral intermediate is formed. This intermediate is a magnesium salt which rapidly rearranges. The reaction of MMC with ketones results in the formation of magnesium chelates of their β-carboxylated enolates. acs.orgfigshare.com This process is believed to involve the elimination of a methoxide (B1231860) group, which is subsequently protonated, leading to the formation of a stable six-membered ring chelate structure. This chelation is a significant thermodynamic driving force for the carboxylation reaction. researchgate.netacs.org

The resulting product is the magnesium salt of a β-keto acid (in the case of a ketone substrate) or an α-nitro-substituted carboxylic acid (in the case of a nitroalkane substrate). researchgate.net These intermediates are generally stable under the reaction conditions. However, upon acidic workup, the chelate is broken, and the free β-keto acid is liberated. It is important to note that many of the intermediate α-alkyl β-keto acids are prone to decarboxylation, either during the reaction itself or during the acidic workup phase, which can be a competing pathway. acs.orgfigshare.com

Mechanistic Aspects of Methylation Reactions Mediated by this compound

While this compound is overwhelmingly recognized as a carboxylating agent, there are instances where it can participate in methylation. This is generally considered a side reaction rather than its primary function. Research has shown that when reaction times are extended during the alkylation of ketones activated by MMC, monomethylation products can be observed. acs.orgfigshare.com

The precise mechanism for this methylation is not as extensively studied as its carboxylation pathway. It is theorized that the methoxy group (CH₃O-) associated with the magnesium or the methyl group from the carbonate moiety could act as a methyl source under certain conditions, possibly involving the decomposition of the reagent or its reaction with solvents like N,N-dimethylformamide (DMF). acs.org It is crucial to distinguish this minor reactivity from the primary function of dedicated methylating agents like dimethyl carbonate, which operates under different mechanisms. nih.gov

Elucidation of Molecular Targets and Reaction Intermediates in Chemical Transformations

The reactivity of this compound is directed toward specific functional groups, making it a selective reagent in organic synthesis. The primary molecular targets are compounds possessing active methylene (B1212753) groups.

Key Molecular Targets:

Ketones: α-Carboxylation of ketones to yield β-keto acids. sigmaaldrich.comacs.org

Nitroalkanes: Conversion of primary nitroalkanes into α-nitro carboxylic acids. researchgate.net

Lactones: Carboxylation at the α-position of lactones, such as γ-butyrolactones. researchgate.net

Hydantoins and Phenols: Used for the α-carboxylation of these substrates as well. sigmaaldrich.comsigmaaldrich.com

The central feature of these transformations is the formation of a stable magnesium chelate intermediate. For instance, with ketones, a magnesium enolate is carboxylated to form a six-membered β-keto carboxylate chelate. The stability of this chelate is paramount to the success of the reaction, effectively sequestering the product and driving the equilibrium towards carboxylation. researchgate.net Similarly, with nitroalkanes, the stability of the resulting magnesium α-nitrocarboxylate dianion, stabilized by chelation, is the key to the reaction's efficacy. researchgate.net

| Substrate Type | Key Intermediate | Final Product (after workup) | Reference |

|---|---|---|---|

| Ketone | Magnesium Chelate of β-Carboxylated Enolate | β-Keto Acid | acs.orgfigshare.com |

| Primary Nitroalkane | Magnesium Salt of α-Nitrocarboxylic Acid | α-Nitrocarboxylic Acid | researchgate.net |

| γ-Lactone | Magnesium Chelate of α-Carboxyllactone | α-Carboxyllactone | researchgate.net |

| 2-Tetralone | 3-Carboxy-2-tetralone Magnesium Chelate | 3-Carboxy-2-tetralone | researchgate.net |

Kinetic and Thermodynamic Considerations in this compound Reactivity

The reactivity of this compound is governed by several kinetic and thermodynamic factors that influence reaction rates and product distribution.

Kinetic Factors:

Temperature: Carboxylation reactions with MMC are typically conducted at elevated temperatures, often between 120-130°C, to ensure a sufficient reaction rate. However, in subsequent reactions, such as the alkylation of the intermediate β-keto acid, lower temperatures may be employed to favor the desired alkylation pathway over competing side reactions like elimination. acs.orgfigshare.com

Solvent: N,N-dimethylformamide (DMF) is a common solvent for MMC reactions. Its high dielectric constant is believed to promote the necessary ionic dissociation, facilitating the formation of the active carboxylating species. Methanol (B129727) is also used as a solvent.

Substrate Structure: The rate of carboxylation is dependent on the acidity of the proton at the active methylene site of the substrate. More acidic protons generally lead to faster rates of deprotonation and subsequent carboxylation.

Thermodynamic Factors:

Chelation: The most significant thermodynamic driving force for reactions involving MMC is the formation of a highly stable six-membered magnesium chelate intermediate. researchgate.netacs.org This chelation stabilizes the carboxylated product, shifting the reaction equilibrium strongly in favor of product formation. This principle is central to the reagent's effectiveness.

| Parameter | Observation/Condition | Rationale/Effect | Reference |

|---|---|---|---|

| Typical Reaction Temperature | 120-130 °C | Overcomes activation energy for carboxylation. | |

| Solvent Choice | N,N-dimethylformamide (DMF) | High dielectric constant favors ionic dissociation and carbonate formation. | |

| Primary Driving Force | Formation of stable magnesium chelate | Thermodynamically stabilizes the product, driving the reaction forward. | researchgate.netacs.org |

| Control of Side Reactions | Lowering temperature for subsequent alkylations | Favors alkylation over elimination of HX from halo-esters. | acs.orgfigshare.com |

Applications of Methoxymagnesium Methyl Carbonate in Advanced Organic Synthesis

Regioselective Carboxylation Reactions of Activated Substrates

Methoxymagnesium methyl carbonate is widely employed for the regioselective introduction of a carboxyl group (-COOH) onto substrates with activated methylene (B1212753) or methine groups. The magnesium atom in MMC plays a crucial role, often forming a chelate with the substrate, which directs the carboxylation to a specific position and stabilizes the resulting carboxylated intermediate. This method is noted for its application to a range of substrates including nitroalkanes, ketones, lactones, hydantoins, and phenols. sigmaaldrich.comresearchgate.net

α-Carboxylation of Nitroalkanes

The α-carboxylation of nitroalkanes is a valuable transformation as it provides access to α-nitrocarboxylic acids, which are precursors to α-amino acids. The reaction of primary nitroparaffins with this compound, prepared from magnesium methoxide (B1231860) and carbon dioxide, yields the magnesium salts of the corresponding α-nitrocarboxylic acids. researchgate.net These salts can be readily converted into the free nitro acids, their corresponding esters, or reduced to valuable amino acids. The success of this carboxylation is attributed to the formation of a stable chelate between the magnesium ion and the nitroacetate (B1208598) dianion, which drives the reaction forward. researchgate.net

Carboxylation of Ketones and Enolate Formation

This compound is highly effective for the carboxylation of ketones at the α-position, proceeding through the formation of a magnesium enolate. This process is particularly useful for creating β-keto acids, which are important synthetic intermediates but are often unstable and prone to decarboxylation. The reaction with MMC generates a stable magnesium chelate of the β-carboxylated enolate, which can be isolated or used in situ for subsequent reactions. researchgate.netnih.gov

For instance, the treatment of various methyl ketones with MMC leads to the formation of these stable magnesium chelates. This intermediate can then undergo reactions such as alkylation, providing a pathway to more complex molecular structures. nih.gov A notable example of regioselectivity is the carboxylation of 2-tetralones, which occurs preferentially at the 3-position. researchgate.net

Table 1: Examples of Ketone Carboxylation with this compound

| Substrate | Product after Carboxylation | Subsequent Reaction | Final Product | Reference |

| 2-Dibenzofuranyl methyl ketone | Magnesium chelate of the β-carboxylated enolate | Alkylation with ω-halo compounds | Terminally substituted, extended-chain derivatives | nih.gov |

| 2-Tetralone | 3-Carboxy-2-tetralone | - | 3-Carboxy-2-tetralone | researchgate.net |

| 5-Methoxy-2-tetralone | 3-Carboxy-5-methoxy-2-tetralone | Conversion to known naphthalene (B1677914) derivatives | Demonstrated structure confirmation | researchgate.net |

Carboxylation of Lactones, including γ-Butyrolactones

The α-carboxylation of lactones using this compound is a high-yield method for producing α-carboxylactones. researchgate.net These products are key intermediates in the synthesis of α-methylene lactones, a structural motif found in many biologically active natural products. The reaction is particularly effective for γ-butyrolactones. orgsyn.org

The process generally involves treating the lactone with Stile's reagent to introduce the carboxyl group at the α-position. This transformation has been successfully applied in the total synthesis of natural products such as DL-protolichesterinic acid, demonstrating the utility of this method in complex molecule synthesis. researchgate.netorgsyn.org The reaction proceeds in very high yield, making it an efficient and reliable synthetic strategy. researchgate.net

Table 2: α-Carboxylation of γ-Lactones with this compound

| Substrate | Reagent | Product | Significance | Reference(s) |

| γ-Butyrolactones | This compound (Stile's reagent) | α-Carboxy-γ-butyrolactones | Intermediate for α-methylene lactones | researchgate.netorgsyn.org |

| Specific γ-lactone precursor | This compound | Intermediate for DL-protolichesterinic acid | New synthesis of a natural product | researchgate.netorgsyn.org |

Carboxylation of Hydantoins and Related Heterocycles

This compound is cited as a reagent for the introduction of carboxyl groups into various substrates, including hydantoins. sigmaaldrich.com Hydantoins are a class of heterocyclic compounds with a wide range of biological activities, and the ability to functionalize their scaffold is of significant interest in medicinal chemistry. However, while commercial sources list hydantoins as potential substrates for carboxylation with MMC, detailed research findings, including specific examples, reaction conditions, and yields for this particular transformation, are not extensively documented in the surveyed scientific literature. Further research is required to fully explore the scope and utility of MMC in the carboxylation of this class of heterocycles.

Carboxylation of Phenols

The direct carboxylation of phenols is a fundamental reaction in organic chemistry, and this compound provides a valuable method for achieving this transformation, particularly with dihydroxy- and polyhydroxyphenols. A significant application is the carboxylation of resorcinol (B1680541) derivatives. For example, the reaction of olivetol (B132274) (5-pentylresorcinol) with methylmagnesium carbonate has been employed in the synthesis of key cannabinoid precursors. This method allows for the regioselective introduction of a carboxylic acid group onto the aromatic ring, leading to the formation of cannabinoid acids.

C-Acylation Reactions for Carbon-Carbon Bond Formation

Beyond carboxylation, this compound serves as an effective reagent for C-acylation reactions, enabling the formation of carbon-carbon bonds by introducing an acyl group to an active methylene compound. This application is particularly useful for the synthesis of β-dicarbonyl compounds, which are versatile building blocks in organic synthesis.

MMC facilitates the synthesis of β-diketones, β-keto esters, β-ketonitriles, and β-keto sulfones under mild conditions. The reaction proceeds by activating the active methylene compound, allowing for subsequent acylation. This method provides an alternative to traditional Claisen condensation reactions, often with improved yields and milder reaction conditions. The chelation of the substrate with the magnesium in MMC is thought to play a key role in promoting the acylation process.

Synthesis of β-Diketones via C-Acylation

The synthesis of 1,3-dicarbonyl compounds, or β-diketones, is a cornerstone of organic chemistry, traditionally accomplished via methods like the Claisen condensation. nih.gov this compound provides an effective pathway for C-acylation reactions that lead to these valuable structures. The process involves the reaction of a ketone with an acylating agent in the presence of MMMC. The reagent facilitates this transformation under mild conditions, making it a favorable alternative to harsher methods. The reaction proceeds through the MMMC-mediated formation of a magnesium enolate from the ketone, which is subsequently acylated. This method is noted for its efficiency in producing β-diketones, which are significant intermediates in the synthesis of heterocyclic compounds and other biologically active molecules. researchgate.net

Synthesis of β-Ketonitriles

The utility of MMMC in C-acylation extends to the synthesis of β-ketonitriles. These bifunctional molecules are important building blocks in organic synthesis. The reaction, promoted by MMMC, involves the acylation of a compound containing a nitrile group or the use of a nitrile-containing acylating agent with a ketone. The process is valued for its ability to proceed under gentle conditions, yielding these versatile intermediates which can be further elaborated into a variety of molecular targets.

Synthesis of β-Keto Sulfones

This compound is also instrumental in the synthesis of β-keto sulfones through C-acylation reactions. Sulfone groups are of great interest in medicinal chemistry, and their incorporation into a β-keto framework provides a scaffold for diverse pharmaceutical applications. MMMC facilitates the acylation of sulfone-containing substrates or the reaction of ketones with sulfonyl-functionalized acylating agents. As with its other acylation applications, the reaction benefits from mild conditions, enhancing its synthetic utility.

Table 1: MMMC-Facilitated C-Acylation Reactions

| Reaction Type | Substrate Class | Product Class | Typical Conditions |

| C-Acylation | Ketones | β-Diketones | Mild conditions |

| C-Acylation | Nitrile-containing substrates | β-Ketonitriles | Mild conditions |

| C-Acylation | Sulfone-containing substrates | β-Keto Sulfones | Mild conditions |

This compound-Activated Alkylation Reactions

A significant application of MMMC is its use in activating ketones for subsequent alkylation. The process involves an initial carboxylation of the ketone with MMMC to form a stable magnesium chelate of the β-carboxylated enolate. acs.orgfigshare.com This intermediate is then alkylated in situ with a suitable electrophile, such as a halo-compound. A key advantage of this one-pot procedure is that the intermediate α-alkyl β-keto acids typically decarboxylate spontaneously during the reaction or workup, directly yielding the desired alkylated ketone. acs.orgfigshare.com This method effectively prevents the self-condensation products often seen with other techniques. acs.org

Alkylation of Methyl Ketones with ω-Halo Nitriles, Esters, and Amides

Detailed research has demonstrated the effectiveness of MMMC-activated alkylation on methyl ketones using a variety of ω-halo compounds. acs.orgfigshare.com Studies involving 2-dibenzofuranyl methyl ketone and its phenylethyl analogue have shown that these ketones can be readily converted to their magnesium chelates with MMMC and subsequently alkylated with compounds having the general structure X(CH₂)nY. acs.orgfigshare.com This method allows for the introduction of extended chains bearing terminal functional groups like nitriles, esters, and amides.

Research findings indicate a specific order of reactivity for the halides, with reactivity decreasing from α- to β- to γ-halo substituents (α > β > γ). acs.org For β-halo esters, the iodide was found to be more reactive than the bromide (β-I > β-Br). acs.org Furthermore, lower reaction temperatures were shown to favor the desired alkylation over the competing elimination of HX from the alkylating agent. acs.orgfigshare.com While the method is broadly applicable, β-bromo amides were found to be unsuitable reactants in this system. acs.org

Table 2: MMMC-Activated Alkylation of Methyl Ketones with ω-Halo Compounds

| Ketone Substrate | Alkylating Agent Class (X(CH₂)nY) | 'n' Value | Functional Group (Y) | Halide (X) |

| 2-Dibenzofuranyl methyl ketone | ω-Halo Ester | 1, 2, 3 | CO₂Me | Br |

| 2-Dibenzofuranyl methyl ketone | ω-Halo Ester | 2 | CO₂Me | I |

| 2-Dibenzofuranyl methyl ketone | ω-Halo Nitrile | 1 | CN | Br |

| 2-Dibenzofuranyl methyl ketone | ω-Halo Amide | 1 | CONMe₂ | Br |

| 2-Dibenzofuranyl methyl ketone | ω-Halo Amide | 1 | CON(i-Pr)₂ | Br |

| 2-Dibenzofuranyl methyl ketone | ω-Halo Amide | 1 | CON(CH₂)₄ | Br |

| 2-Dibenzofuranyl methyl ketone | ω-Halo Amide | 1 | CON(CH₂)₅ | Br |

| Phenylethyl analogue of the ketone | ω-Halo Compounds | 1, 2, 3 | CO₂Me, CN, Amides | Br, I |

Data sourced from studies on terminally substituted, extended-chain derivatives of methyl ketones. acs.orgfigshare.com

Synthesis of Complex Molecular Architectures and Intermediates

Beyond relatively simple carbonyl compounds, MMMC is a valuable reagent for constructing more complex molecular frameworks and crucial synthetic intermediates. Its ability to carboxylate substrates under conditions that favor stable chelate formation is key to these applications. researchgate.netorgsyn.org

Preparation of α-Nitrocarboxylic Acids and Subsequent Conversion to Amino Acids

A noteworthy application of this compound is in the synthesis of amino acids from primary nitroparaffins. researchgate.netresearchgate.net The process begins with the carboxylation of a primary nitroparaffin using MMMC, which is typically formed by reacting magnesium methoxide with carbon dioxide. researchgate.net This reaction yields the magnesium salt of the corresponding α-nitrocarboxylic acid.

The success of this carboxylation is attributed to the formation of a stable chelate between the magnesium ion and the nitroacetate dianion. researchgate.netresearchgate.net These magnesium salt intermediates are particularly useful because they can be readily converted into several valuable products. They can be hydrolyzed to the free α-nitrocarboxylic acids, converted to esters, or, most significantly, transformed into the corresponding amino acids. researchgate.netresearchgate.net This carboxylation-conversion sequence represents a valuable synthetic route to amino acids, which are fundamental building blocks in biology and pharmaceutical chemistry. researchgate.netrsc.org

Table 3: Synthesis of Amino Acids via MMMC-Mediated Carboxylation

| Step | Starting Material | Reagent | Intermediate/Product | Significance |

| 1 | Primary Nitroparaffin | This compound (MMMC) | Magnesium salt of α-Nitrocarboxylic Acid | Stable chelated intermediate formed researchgate.netresearchgate.net |

| 2 | Magnesium salt of α-Nitrocarboxylic Acid | Various (e.g., reduction conditions) | Corresponding Amino Acid | Provides a synthetic pathway to amino acids from nitroalkanes researchgate.net |

Synthesis of α-Methylene-γ-Butyrolactones

This compound (MMMC), also known as Stiles' reagent, plays a crucial role in the synthesis of α-methylene-γ-butyrolactones, a class of compounds with significant biological activity. rsc.org The primary function of MMMC in this context is as a highly effective carboxylating agent. sigmaaldrich.com

The synthesis strategy involves the carboxylation of a γ-butyrolactone at the α-position, which is accomplished in high yields using MMMC. rsc.orgresearchgate.net This reaction is typically followed by a decarboxylative methylenation step. researchgate.net A common method for introducing the methylene group involves treatment with formaldehyde (B43269) and diethylamine (B46881) in a buffered acidic medium or using a Cope condensation. rsc.orgresearchgate.net This two-step process provides a reliable route to α-methylene-γ-butyrolactones. rsc.org

An example of this application is the carboxylation of γ-lactones with MMMC, followed by treatment with formaldehyde–dimethylamine hydrochloride, methyl iodide, and subsequent heating in dimethylformamide to yield the desired α-methylene-γ-butyrolactone. researchgate.netrsc.org This methodology has been successfully applied in the total synthesis of natural products like dl-protolichesterinic acid. researchgate.netacs.org

Table 1: Key Steps in the Synthesis of α-Methylene-γ-Butyrolactones using MMMC

| Step | Reagents | Purpose |

| 1. Carboxylation | This compound (MMMC) | Introduction of a carboxyl group at the α-position of the γ-butyrolactone. rsc.orgresearchgate.net |

| 2. Methylenation | Formaldehyde, Dimethylamine hydrochloride, Methyl iodide | Introduction of the exocyclic methylene group. researchgate.netrsc.org |

Facilitation in the Synthesis of Pharmaceutical Intermediates

The ability of this compound to introduce carboxyl groups into a variety of organic substrates makes it a valuable reagent in the development of pharmaceutical intermediates. Its utility lies in the C-acylation reactions it facilitates, leading to the formation of key synthetic precursors.

MMMC is effective in the α-carboxylation of a range of compounds including ketones, lactones, and nitroalkanes. sigmaaldrich.com This carboxylation is often a critical step in building the molecular complexity required for pharmacologically active molecules. For instance, the resulting β-keto acids from the carboxylation of ketones can be further elaborated into more complex drug scaffolds. Reaction conditions typically involve heating the substrate with MMMC in a solvent such as dimethylformamide (DMF).

Research has demonstrated the use of MMMC in the synthesis of terminally substituted, extended-chain derivatives of methyl ketones. acs.org This is achieved by first converting the ketone into a magnesium chelate of its β-carboxylated enolate with MMMC, followed by in-situ alkylation. acs.org This method avoids self-condensation products, which can be a problematic side reaction. acs.org The versatility of this approach allows for the introduction of various functional groups, contributing to the synthesis of diverse pharmaceutical intermediates. acs.org

Table 2: Substrates Carboxylated by MMMC for Pharmaceutical Intermediate Synthesis

| Substrate Class | Product Type | Significance |

| Ketones | β-Keto acids | Versatile intermediates for further functionalization. |

| Lactones | Carboxylated lactones | Precursors for biologically active lactone-containing compounds. sigmaaldrich.com |

| Nitroalkanes | α-Nitrocarboxylic acids | Can be converted to amino acids. researchgate.net |

Preparation of Synthetic Oleanane (B1240867) and Ursane (B1242777) Triterpenoids for Biological Research

This compound is utilized as a key reagent in the synthesis of modified oleanane and ursane triterpenoids, which are investigated for their potential as anti-inflammatory and cancer chemopreventive agents. narod.runih.govnih.gov These natural product scaffolds can be chemically modified to enhance their biological activity, and MMMC plays a role in introducing specific functionalities. narod.rulookchem.com

In the synthesis of these complex molecules, MMMC, referred to as Stiles' reagent, is used to introduce a carboxyl group onto a ketone precursor in the triterpenoid (B12794562) skeleton. narod.ru For example, in the synthesis of potent inhibitors of nitric oxide production, a C-3 ketone of an oleanane derivative was treated with Stiles' reagent to yield an ester intermediate. narod.ru This transformation is a crucial step in building the desired functionality on ring A of the triterpenoid structure, which has been shown to be critical for high potency. nih.gov

The combination of a modified ring A, often achieved through reactions involving MMMC, with modifications in other parts of the triterpenoid skeleton, such as ring C, has led to the development of highly potent compounds. narod.runih.gov For example, the introduction of a 2-carboxy group via MMMC, in combination with other structural features, has resulted in compounds with inhibitory concentrations (IC50) at the nanomolar level for the inhibition of nitric oxide production in mouse macrophages. nih.gov

Table 3: Application of MMMC in Triterpenoid Synthesis

| Triterpenoid Class | Synthetic Step | Purpose | Resulting Compound Type |

| Oleanane | Carboxylation of C-3 ketone with Stiles' reagent (MMMC) | Introduction of a carboxyl group to form a β-keto ester. narod.ru | Modified ring A oleanane derivatives. narod.ru |

| Ursane | Carboxylation of ketone precursors. | To create intermediates for further modification. narod.rulookchem.com | Synthetic ursane triterpenoids with enhanced biological activity. nih.gov |

Applications of Methoxymagnesium Methyl Carbonate in Materials Science and Conservation

Application in Cellulose (B213188) Deacidification for Paper and Textile Conservation

A primary application of methoxymagnesium methyl carbonate is in the nonaqueous deacidification of paper and other cellulosic materials. mfa.orgacs.org The presence of acid in paper, often a byproduct of 19th-century manufacturing processes, is a major cause of degradation, leading to brittleness and eventual loss. bibliotekanauki.pl MMMC offers a method to neutralize these acids and deposit an alkaline reserve, thereby prolonging the life of historic documents and textiles. acs.orgdatapdf.com

Mechanistic Basis of Acid Neutralization in Lignocellulosic Materials

The deacidification process using this compound in a nonaqueous solvent involves the neutralization of acids present in the paper fibers. The proposed reaction mechanism suggests that MMMC reacts with water, which is inevitably present in the paper, to form magnesium carbonate. ncsu.edu This newly formed magnesium carbonate then neutralizes the acidic components within the lignocellulosic material. A key indicator of this reaction is the effervescence observed when acid droplets are placed on paper freshly treated with MMMC, which is not seen in treatments with agents like magnesium methoxide (B1231860) until after some time has passed. ncsu.edu

The reaction can be represented as: CH₃OMgOCO₂CH₃ + H₂O → MgCO₃ + 2CH₃OH ncsu.edu

This in-situ formation of magnesium carbonate provides an alkaline buffer that can neutralize future acid formation, a critical factor for long-term preservation. acs.org Compared to its precursor, magnesium methoxide, this compound exhibits greater stability against premature precipitation caused by ambient moisture, making it a more convenient and reliable agent for conservation treatments. datapdf.com

Impact on Accelerated Aging Stability and Degradation Kinetics of Paper

Treatments involving this compound have been shown to significantly improve the stability of paper during accelerated aging tests, which simulate natural degradation over long periods. These tests typically involve exposing paper samples to elevated temperatures and humidity. woodresearch.skresearchgate.net

The effectiveness of the treatment is often measured by monitoring the degree of polymerization (DP) of cellulose, a key indicator of paper strength. A lower rate of DP reduction signifies slower degradation. Research on acidic newsprint paper has demonstrated that treatment with a mixture containing MMMC substantially slows down the degradation process. woodresearch.sk For instance, in one study, the rate constant of DP degradation for untreated paper was 0.0105 h⁻¹, while for paper treated with a mixture of Magnesium Oxide (MgO) and MMMC, the rate constant was reduced to 0.0053 h⁻¹. woodresearch.sk

Table 1: Degradation Kinetics of Newsprint Paper Under Accelerated Aging

| Treatment | Degradation Rate Constant (kDP, h⁻¹) |

|---|---|

| Unmodified Control | 0.0105 |

| MgO Treatment | 0.0073 |

| MgO + MMMC Mixture | 0.0053 |

Data sourced from studies on accelerated aging of newsprint paper. woodresearch.sk

This deceleration of degradation is a direct result of the neutralization of acids and the presence of an alkaline reserve deposited by the MMMC treatment. woodresearch.sk

Synergistic Effects of this compound in Combination with Other Deacidification Agents (e.g., Magnesium Oxide)

When used in a mixture, MgO particles act as a primary deacidification agent, while MMMC helps to ensure a more uniform distribution and may contribute to the stability of the alkaline reserve. ncsu.eduwoodresearch.sk Studies on acidic newsprint have shown that while MgO treatment alone decelerated the decrease in the degree of polymerization (DP) by 50.2% compared to an untreated sample after 720 hours of aging, a mixture of MgO and MMMC resulted in a 34.6% decrease in DP, indicating even better preservation. woodresearch.sk This combination has been found to increase pH stability and reduce cellulose depolymerization by 40% during accelerated aging tests.

Table 2: Comparison of Deacidification Agent Efficacy on Newsprint Paper after 720 hours of Accelerated Aging

| Treatment | Final Degree of Polymerization (DP) | % Decrease in DP from Original |

|---|---|---|

| Untreated Control | 239 | 71.6% |

| MgO Dispersion | 415 | 50.2% |

| MgO and MMMC Mixture | 550 | 34.6% |

Data reflects the protective effect of the combined treatment on cellulose integrity. woodresearch.sk

The combination of these agents fulfills the stringent requirements for lifetime increase set by conservation bodies like the Library of Congress. woodresearch.skresearchgate.net

Analysis of Material Distribution and Penetration within Paper Structures

For a deacidification treatment to be effective, the neutralizing agent must penetrate the intricate structure of the paper and be distributed uniformly. ncsu.edu Uneven distribution can lead to incomplete neutralization and can leave the paper with a gritty feel. ncsu.edu

This compound, often applied in a nonaqueous solvent, facilitates good penetration. The use of nanoparticle-sized agents, such as nano MgO, has been shown to improve penetration and deacidification efficacy compared to micro-sized particles. bibliotekanauki.pl MMMC, when used in combination with agents like MgO, contributes to achieving a high retention of the alkaline reserve material without the undesirable gritty texture, ensuring an even distribution throughout the paper matrix. ncsu.edu This uniform deposition is crucial for providing comprehensive and lasting protection against acid degradation.

Role in the Synthesis of Inorganic Materials

Beyond its role in conservation, this compound serves as a valuable precursor in materials science for the synthesis of advanced inorganic materials.

Preparation of Magnesium Carbonate Xerogels and Aerogels through Controlled Hydrolysis

This compound is a key starting material for the synthesis of magnesium carbonate xerogels and aerogels. researchgate.net The process involves the controlled hydrolysis of MMMC to create a magnesium carbonate sol, which is then converted into an alcogel. researchgate.net

Depending on the subsequent drying method, either a xerogel or an aerogel can be produced. researchgate.netdiva-portal.org

Xerogels are formed by drying the alcogel under ambient conditions, which causes the porous structure to collapse to some extent.

Aerogels are produced by supercritical drying of the alcogel. This process removes the liquid from the gel's pores without causing them to collapse, resulting in a highly porous, low-density solid material. researchgate.net

Analysis using scanning electron microscopy (SEM), X-ray diffraction (XRD), and IR spectroscopy has revealed that both the xerogels and aerogels produced from MMMC are composed of amorphous magnesium carbonate nanoparticles. researchgate.net The resulting aerogels exhibit high surface areas (around 400 m²/g) and pores in the low nanometer range, making them promising candidates for applications such as thermal insulation. researchgate.net

Utilization in Biomass Templating for Metal Oxide Replication

Extensive literature reviews and database searches have revealed no specific documented instances of this compound being utilized in biomass templating for the replication of metal oxides. The primary applications of this compound, also known as Stile's Reagent, are in organic synthesis as a carboxylating agent and in paper conservation for deacidification. sigmaaldrich.commfa.orgsigmaaldrich.com

Biomass templating is a recognized method for producing porous metal oxide structures. nih.govmdpi.com This process typically involves the impregnation of a biological template, such as cellulose fibers, with a metal precursor. nih.gov Subsequent heat treatment removes the organic template, leaving behind a metal oxide scaffold that replicates the original biomass structure. nih.gov Common precursors for creating porous magnesium oxide through templating methods include magnesium nitrate (B79036) and magnesium carbonate. rsc.orgresearchgate.net

While this compound serves as a source of magnesium, its chemical properties and reactivity are primarily exploited for the introduction of carboxyl groups into organic molecules. sigmaaldrich.com There is no scientific literature to suggest its use as a precursor in the high-temperature calcination processes characteristic of biomass templating for metal oxide synthesis. The focus of research on this compound has remained within the realm of organic chemistry and conservation science.

Due to the absence of research in this specific area, no data on research findings or relevant data tables can be provided.

Advanced Characterization Techniques for Methoxymagnesium Methyl Carbonate and Its Reaction Systems

Spectroscopic Methods for Structural and Coordination Analysis

Spectroscopic techniques are fundamental in determining the molecular structure and coordination environment of methoxymagnesium methyl carbonate. These methods allow for the identification of functional groups, the nature of the magnesium-carbonate bonding, and the behavior of the compound in solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Carbonate-Magnesium Coordination and Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules, offering valuable information about the functional groups present in this compound and the nature of the coordination between the magnesium ion and the carbonate moiety.

The FT-IR spectrum of MMC typically exhibits a strong absorption band around 1670 cm⁻¹, which is characteristic of the C=O stretching vibration of a carbonyl group with a bond order of approximately 1.5. researchgate.net This indicates a degree of delocalization of the carbonyl bond. The coordination of the carbonate to the magnesium atom is further evidenced by the presence of bands in the 1420-1480 cm⁻¹ region, corresponding to the asymmetric stretching vibrations of the CO₃²⁻ group, and bands around 800-880 cm⁻¹ due to CO₃²⁻ bending vibrations. researchgate.net Additionally, a band at approximately 1115 cm⁻¹ can be attributed to the symmetric stretching of the CO₃²⁻ group. researchgate.net The identification of these characteristic bands confirms the presence of the carbonate group and its interaction with the magnesium center.

Table 1: Characteristic FT-IR Absorption Bands for Magnesium Carbonate Species

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| C=O Stretch | ~1670 | researchgate.net |

| CO₃²⁻ Asymmetric Stretch | 1420-1480 | researchgate.net |

| CO₃²⁻ Symmetric Stretch | ~1115 | researchgate.net |

| CO₃²⁻ Bend | 800-880 | researchgate.net |

| C-O-Mg Vibrations | 1050-1100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing the structure and purity of this compound in solution, typically in deuterated solvents like N,N-dimethylformamide (DMF-d₇). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons within the molecule.

In the ¹H NMR spectrum of MMC in DMF-d₇, one would expect to observe signals corresponding to the methoxy (B1213986) and methyl protons. The chemical shifts of these protons are influenced by their proximity to the magnesium and carbonate groups. For instance, in related organic carbonate compounds, methyl protons typically appear as a singlet. rsc.org

The ¹³C NMR spectrum provides even more detailed structural information. The carbonyl carbon of the carbonate group is expected to resonate at a characteristic downfield chemical shift. In similar carbonate-containing compounds, this peak can be found in the range of 155-175 ppm. rsc.orgresearchgate.net The carbons of the methoxy and methyl groups will also exhibit distinct signals. The precise chemical shifts can be influenced by the solvent and the concentration of the MMC solution. For example, in DMF, the methyl carbons at the cis- and trans-positions relative to the formyl oxygen atom show distinct peaks. libretexts.org

Table 2: Expected NMR Spectral Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Notes | Reference |

| ¹H | Varies | Singlet | Signals for methoxy and methyl protons. | rsc.org |

| ¹³C | 155-175 (C=O) | Singlet | Carbonyl carbon signal. | rsc.orgresearchgate.net |

| ¹³C | Varies | Singlet | Signals for methoxy and methyl carbons. | rsc.org |

X-ray Diffraction (XRD) for Crystalline Phase Identification and Decomposition Product Analysis

X-ray Diffraction (XRD) is a crucial technique for identifying the crystalline phases of solid materials. In the context of this compound, XRD is employed to analyze its solid-state structure and to identify the products formed during its decomposition.

While MMC is often used as a solution, its solid form and any solid byproducts or decomposition products can be characterized by their unique diffraction patterns. The thermal decomposition of magnesium carbonates typically leads to the formation of magnesium oxide (MgO) and various hydrated or basic magnesium carbonates, such as hydromagnesite (B1172092) [Mg₅(CO₃)₄(OH)₂·4H₂O] and nesquehonite (MgCO₃·3H₂O). mit.eduresearchgate.net Each of these crystalline phases produces a distinct XRD pattern with characteristic diffraction peaks at specific 2θ angles. researchgate.netresearchgate.net For example, the diffraction pattern of magnesium carbonate (MgCO₃) shows characteristic peaks that can be compared with standard data from the International Centre for Diffraction Data (ICDD) to confirm its presence. nih.gov The analysis of these patterns allows for the unambiguous identification of the crystalline components in a sample.

Table 3: Common Decomposition Products of Magnesium Carbonates and their Identification by XRD

| Compound | Crystalline Phase | Key XRD Feature | Reference |

| Magnesium Oxide | Periclase | Characteristic diffraction pattern | mit.edu |

| Hydromagnesite | Mg₅(CO₃)₄(OH)₂·4H₂O | Distinct set of diffraction peaks | mit.eduresearchgate.net |

| Nesquehonite | MgCO₃·3H₂O | Unique diffraction pattern | researchgate.net |

| Magnesium Carbonate | Magnesite | Characteristic diffraction lines | nih.gov |

Thermal Analytical Methods

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, these methods are vital for assessing its thermal stability and understanding its decomposition pathways.

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Stability Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability of MMC and for elucidating its decomposition mechanism.

A typical TGA curve for a hydrated magnesium carbonate shows a multi-step decomposition process. mit.edumdpi.com The initial mass loss is generally attributed to the removal of water of hydration. This is followed by the decomposition of the carbonate itself, which results in the release of carbon dioxide and the formation of magnesium oxide as the final residue. researchgate.net The temperature at which these decomposition steps occur provides information about the thermal stability of the compound. For instance, the decomposition of MgCO₃ to MgO is often observed in the temperature range of 400-500°C. researchgate.net The stoichiometry of the decomposition can be determined from the percentage of mass loss at each step, allowing for the quantitative analysis of the original compound's composition. libretexts.org

Table 4: Typical Decomposition Steps for Hydrated Magnesium Carbonates in TGA

| Decomposition Step | Temperature Range (°C) | Mass Loss | Product(s) | Reference |

| Dehydration | Varies | Loss of H₂O | Anhydrous carbonate | mit.edu |

| Decarbonation | ~400-500 | Loss of CO₂ | Magnesium Oxide (MgO) | researchgate.net |

Microscopic and Elemental Characterization in Applied Studies

In applied studies, particularly in fields like materials science and catalysis, understanding the morphology and elemental composition of this compound and its reaction products is crucial. Microscopic and elemental analysis techniques provide this vital information.

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of solid materials at high magnification. In the context of reactions involving MMC, SEM can be used to examine the size, shape, and texture of any precipitated products. For example, studies on the carbonation of magnesium-based materials have used SEM to observe the formation of different magnesium carbonate phases with distinct morphologies. mit.edu

Energy-Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with SEM, provides elemental analysis of the sample. By bombarding the sample with an electron beam, characteristic X-rays are emitted from the elements present. EDX analysis can confirm the presence of magnesium, carbon, and oxygen in MMC-related materials and can also detect any impurities. In studies of mineral carbonation, SEM-EDX has been used to identify carbonate-rich and silica-rich particles in reaction products. researchgate.net This combination of techniques is invaluable for understanding the distribution of elements within a sample and for confirming the composition of reaction products.

Scanning Electron Microscopy (SEM) for Morphological Analysis of Treated Materials

Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the morphological changes that occur on the surface of materials treated with this compound (MMMC). This technique provides high-resolution images of the surface topography, allowing for a detailed examination of the distribution, form, and size of the deposited alkaline particles. Such analyses are crucial for understanding the efficacy and long-term effects of treatments involving MMMC, particularly in applications like the deacidification of paper.

When this compound is applied to a substrate, it is often in a solvent carrier. Upon evaporation of the solvent and interaction with atmospheric or substrate moisture, the MMMC hydrolyzes and is converted into various magnesium carbonate species. SEM analysis reveals the nature of these deposits, which can vary significantly based on the treatment conditions and the substrate's properties.

Research into the application of similar magnesium-based deacidification agents, such as ethoxymagnesium ethylcarbonate (EMEC), provides insights into the expected morphological changes. Studies have shown that the distribution of the alkaline reserve can be non-uniform. Microscopically, the treatment can result in the formation of distinct deposits on the material's surface. For instance, in the treatment of paper, the EMEC was observed to congeal into larger deposits rather than being evenly distributed among the paper fibers. researchgate.netnih.gov The penetration of these particles into the fibrous network of the paper can also be limited, particularly in heavier gauge papers with higher moisture content. researchgate.netnih.gov

Conversely, other research has suggested that under certain conditions, MMMC can form a "tacky gel" during the evaporation of the solvent. This gel-like phase is hypothesized to aid in a more uniform distribution of the resulting alkaline particles, preventing a gritty feel on the treated surface. researchgate.net

The morphology of the magnesium carbonate particles themselves, as observed by SEM, can take on various forms, including needle-like, sheet-like, rose-like, and nest-like structures. researchgate.net The formation of these different morphologies is influenced by factors such as temperature and the presence of moisture, which dictates the hydration state of the magnesium carbonate. researchgate.neticm.edu.pl

The following tables present findings from morphological analyses of materials treated with magnesium-based compounds, offering a proxy for what can be expected in MMMC-treated systems.

Table 1: Morphological Characteristics of Alkaline Deposits on Treated Paper

| Parameter | Observation | Source Reference |

| Distribution | Non-uniform, congealed into large deposits on fibers. | researchgate.netnih.gov |

| Penetration | Poor in heavy gauge paper with high moisture content. | researchgate.net |

| Particle Form | Potential for tacky gel formation, aiding even distribution. | researchgate.net |

Table 2: Observed Morphologies of Magnesium Carbonate Hydrates via SEM

| Morphology | Description | Influencing Factors | Source Reference |

| Needle-like | Elongated, crystalline structures. | Lower carbonation temperatures. | researchgate.net |

| Sheet-like | Flattened, layered crystallites. | Increasing carbonation temperatures. | researchgate.net |

| Rose-like | Aggregates of plate-like crystals resembling a flower. | Higher carbonation temperatures. | researchgate.net |

| Nest-like | Interwoven, fibrous structures. | Higher carbonation temperatures. | researchgate.net |

Computational and Theoretical Investigations of Methoxymagnesium Methyl Carbonate

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Currently, there is a conspicuous lack of published DFT studies focused specifically on methoxymagnesium methyl carbonate. Such investigations would be instrumental in building a foundational understanding of its chemical properties.

Identification of Active Sites and Transition States in Reaction Mechanisms

Without dedicated DFT studies, the identification of active sites on the this compound molecule and the characterization of transition states in its reactions are based on mechanistic assumptions derived from experimental outcomes rather than on rigorous theoretical calculations. Computational analysis could precisely map the electron density distribution to pinpoint the most likely centers for nucleophilic or electrophilic attack. Furthermore, the calculation of transition state geometries and their associated energy barriers would provide quantitative insights into the kinetics and thermodynamics of reactions involving MMC, such as the carboxylation of ketones.

Modeling of Magnesium Cation Coordination and Ligand Interactions

The coordination environment of the magnesium cation is central to the structure and reactivity of this compound. While it is understood to exist as a complex, likely involving solvent molecules such as dimethylformamide (DMF), detailed computational models of this coordination sphere are not available. DFT could be employed to determine the preferred coordination number of the magnesium ion, the bond lengths and angles of the coordinating ligands, and the binding energies of different solvent molecules. This would offer a static but detailed picture of the immediate chemical environment of the magnesium center.

Molecular Dynamics (MD) Simulations

The dynamic behavior of this compound in solution is another critical aspect of its reactivity that remains unexplored from a computational standpoint. MD simulations would be the ideal tool to probe these dynamics.

Simulation of Solvent Effects on Reaction Pathways and Intermediate Stabilization

The choice of solvent is known to be crucial for the success of reactions involving this compound. MD simulations could provide a molecular-level explanation for these empirical observations. By simulating the compound in various solvent environments, researchers could visualize and quantify how solvent molecules arrange themselves around the reagent and any reaction intermediates. This would allow for an analysis of how the solvent influences reaction pathways, potentially by stabilizing key intermediates or transition states through specific intermolecular interactions.

Quantum-Chemical Modeling of Intermolecular Interactions with Substrates and Materials

A quantitative understanding of the non-covalent interactions between this compound and its substrates is essential for explaining its reactivity and selectivity. Quantum-chemical modeling could be used to calculate the energies of these interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. Such studies could, for instance, model the docking of a ketone substrate to the MMC complex, revealing the preferred orientation for the carboxylation reaction to occur.

Future Research Directions and Emerging Applications of Methoxymagnesium Methyl Carbonate

Development of Novel Synthetic Methodologies Employing Methoxymagnesium Methyl Carbonate

The conventional synthesis of this compound involves the reaction of magnesium methoxide (B1231860) with carbon dioxide (CO2) in a solvent such as dimethylformamide (DMF) or methanol (B129727). chemicalbook.com Future research is focused on optimizing this process to be more efficient and sustainable. A key protocol involves preparing magnesium methoxide from magnesium and anhydrous methanol, followed by the introduction of anhydrous CO2 into a DMF suspension of the magnesium methoxide. chemicalbook.com

Potential areas for development include:

Continuous Flow Synthesis: Shifting from batch processing to continuous flow systems could offer better control over reaction parameters, improve safety, and increase throughput for MMC production.

Alternative Magnesium Sources: Investigating the use of more cost-effective and readily available magnesium sources could make the synthesis more economical.

Greener Solvents: Replacing traditional solvents like DMF with more environmentally benign alternatives is a key goal for sustainable chemistry.

Catalytic Approaches: While MMC is a reagent, research into catalytic systems that could regenerate the active carboxylating species would represent a significant advancement, reducing waste and improving atom economy.

Exploration of Expanded Substrate Scope and Reaction Selectivity

Currently, this compound is primarily used for the α-carboxylation of substrates like ketones, nitroalkanes, lactones, and phenols. sigmaaldrich.com An important area of future research is the expansion of this substrate scope to include a wider variety of organic molecules. This would enhance its utility in the synthesis of complex organic compounds, including pharmaceutical intermediates and biologically active molecules.

Key research objectives include:

New Substrate Classes: Investigating the carboxylation of less reactive functional groups and more complex molecular scaffolds.

Enhanced Regioselectivity: Developing methods to control the position of carboxylation on multifunctional molecules. MMC has already shown superior regioselectivity compared to reagents like acid chlorides, which often require harsh conditions.

Stereoselective Carboxylation: A major goal is to develop asymmetric carboxylation reactions using chiral versions of MMC or in the presence of chiral ligands, which would allow for the synthesis of enantiomerically pure compounds.

Reaction Optimization: Further studies on reaction conditions, such as temperature and solvent, can lead to higher yields and selectivity. For instance, reactions are often conducted at elevated temperatures (120-130°C) to facilitate the formation of β-keto acids from ketones.

A notable application of MMC is in the synthesis of cannabinoid acids. Research has shown the regioselective synthesis of Δ9-tetrahydrocannabinolic acid A (THCA-A) from Δ9-tetrahydrocannabinol (THC) using MMC as the carboxylation reagent. researchgate.net

Integration of this compound in Sustainable Chemistry and Carbon Dioxide Utilization Research

The synthesis of MMC itself utilizes carbon dioxide, a major greenhouse gas. chemicalbook.com This positions MMC as a valuable tool in carbon capture and utilization (CCU) strategies. Future research will likely focus on integrating MMC synthesis and its subsequent reactions into broader carbon-neutral or carbon-negative chemical processes.

Emerging trends in this area include:

Direct CO2 Capture and Conversion: Developing integrated systems where CO2 is captured from industrial flue gas or the atmosphere and directly converted into MMC, which is then used in situ for carboxylation reactions.

Synthesis of Green Chemicals: Using MMC to produce valuable chemicals from CO2. For example, MMC is related to the synthesis of dimethyl carbonate (DMC), which is considered an environmentally friendly solvent and reagent that can replace toxic compounds like dimethyl sulfate. nih.govrsc.org The transesterification of ethylene (B1197577) carbonate with methanol is an eco-friendly and economical route to DMC. nih.govresearchgate.net

Life Cycle Assessment: Conducting thorough life cycle assessments of MMC-based processes to quantify their environmental benefits compared to traditional synthetic routes.

Advancements in Large-Scale Production and Industrial Implementations

This compound is already employed in the industrial-scale manufacturing of carboxylated compounds that are essential for producing polymers and agrochemicals. However, challenges remain in optimizing its production for large-scale applications.

Future research in this domain will focus on:

Process Intensification: Developing more compact, efficient, and cost-effective production processes. This includes optimizing parameters such as CO2 flow rate and ensuring anhydrous conditions to achieve high purity.

Purity and Stability: Establishing robust methods for quality control to ensure the purity and stability of MMC solutions, which is critical for consistent performance in industrial settings. MMC is typically stored as a solution in DMF or methanol to prevent degradation.

New Industrial Applications: Exploring new markets and applications for MMC-derived products, potentially in areas like specialty polymers, pharmaceuticals, and performance chemicals.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The applications of this compound are expanding beyond traditional organic synthesis into the realm of materials science. This interdisciplinary approach opens up new avenues for creating advanced materials with tailored properties.

One significant application is in the conservation of cultural heritage, where MMC is used for the deacidification of paper and canvas. mfa.org It works by neutralizing acids present in the material, which helps to stabilize the cellulose (B213188) and prevent degradation.

Future interdisciplinary research directions may include:

Precursor for Advanced Materials: Investigating the use of MMC as a precursor to synthesize specialized magnesium-based materials, such as catalysts or ceramics. For example, magnesium oxide (MgO) is an important heterogeneous catalyst, and MMC could offer a route to creating MgO materials with specific morphologies or properties. nih.gov

Surface Modification: Exploring the use of MMC to modify the surfaces of various materials to impart new functionalities, such as improved hydrophobicity, biocompatibility, or catalytic activity.

Development of Functional Polymers: Incorporating carboxylated monomers synthesized using MMC into polymers to create materials with enhanced thermal stability, flame retardancy, or other desirable properties. Magnesium carbonate itself is used as a filler in rubber and as a component in fire-resistant building materials.

常见问题

Q. What are the established laboratory synthesis methods for methoxymagnesium methyl carbonate (MMC), and how can its purity be optimized?

MMC is synthesized by reacting magnesium methoxide (MeOMg) with CO₂ in dimethylformamide (DMF) or methanol (MeOH). The reaction involves bubbling CO₂ into a solution of magnesium methoxide until saturation, yielding a solution of MMC. Key parameters for purity include maintaining anhydrous conditions, controlling CO₂ flow rate, and post-synthesis filtration to remove insoluble byproducts like MgCO₃ . Purity can be verified via titration (e.g., quantifying residual Mg²⁺ ions) or spectroscopic methods (¹H/¹³C NMR).

Q. How can the structural integrity of MMC be characterized under varying experimental conditions?

Structural analysis typically employs:

- X-ray diffraction (XRD): To confirm crystalline phases and detect decomposition products (e.g., MgCO₃).

- FT-IR spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and 1050–1100 cm⁻¹ (C-O-Mg vibrations) validate the carbonate-magnesium coordination .

- Thermogravimetric analysis (TGA): MMC decomposes at ~120–150°C, releasing CO₂ and forming MgO residues. Stability tests should monitor weight loss under inert vs. humid atmospheres .

Q. What are the critical storage and handling protocols for MMC to prevent degradation?

MMC is hygroscopic and prone to CO₂ loss. Store in airtight containers under dry inert gas (Ar/N₂). Solutions in DMF or MeOH should be kept at 0–5°C to slow decomposition. Avoid prolonged exposure to moisture, which hydrolyzes MMC to MgCO₃ and methanol .

Advanced Research Questions

Q. How does MMC function as a transesterification catalyst, and what experimental parameters influence its efficiency?

MMC acts as a Lewis acid catalyst, activating carbonyl groups in substrates like dimethyl carbonate (DMC) or methyl phenyl carbonate (MPC). Key factors:

- Solvent polarity: Polar aprotic solvents (DMF, THF) enhance catalytic activity by stabilizing ionic intermediates.

- Temperature: Optimal activity occurs at 60–80°C; higher temperatures risk decomposition.

- Substrate ratio: A 1:2 molar ratio of DMC to phenol maximizes diphenyl carbonate (DPC) yield in transesterification . Monitor reaction progress via GC-MS or HPLC to quantify intermediates (e.g., MPC) and optimize turnover frequency.

Q. What kinetic models best describe MMC-catalyzed disproportionation reactions, and how can competing pathways be resolved?

For reactions like MPC → DPC, a pseudo-first-order model is often applied. Key steps:

- Rate determination: Use in-situ IR or quenching experiments to track MPC conversion.

- Activation energy: Calculate via Arrhenius plots (typical Eₐ ≈ 50–70 kJ/mol for MMC systems). Competing pathways (e.g., hydrolysis) are minimized by maintaining anhydrous conditions and using molecular sieves. Data from isotopic labeling (¹³CO₂) can distinguish between disproportionation and transesterification mechanisms .

Q. How does MMC compare to alternative catalysts (e.g., organotin compounds, TiO₂/SiO₂) in terms of recyclability and environmental impact?

- Recyclability: MMC degrades upon exposure to moisture, limiting reuse. In contrast, heterogeneous catalysts (e.g., TiO₂@SiO₂) retain >90% activity after 5 cycles.

- Environmental impact: MMC produces less toxic waste than organotin catalysts but requires energy-intensive synthesis. Life-cycle assessments (LCAs) should compare CO₂ footprints of MMC-based vs. phosgene-free routes .

Methodological Guidance

Q. What analytical techniques are recommended for detecting MMC decomposition during reactions?

- Gas chromatography (GC): Track CO₂ evolution.

- ICP-OES: Quantify dissolved Mg²⁺ ions to assess MMC breakdown.

- In-situ Raman spectroscopy: Monitor real-time structural changes (e.g., Mg-O bond stability) .

Q. How can computational methods (DFT, MD) complement experimental studies of MMC-mediated reactions?

- Density functional theory (DFT): Model MMC’s interaction with substrates to identify active sites (e.g., Mg²⁺ coordination to carbonyl oxygen).

- Molecular dynamics (MD): Simulate solvent effects on reaction pathways. For example, DMF solvation shells stabilize transition states in transesterification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。